[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate
Description
[(1R,2R)-rel-2-(Hydroxymethyl)cyclobutyl]methyl acetate (CAS: 98516-06-4) is a cyclobutane-based ester derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Structurally, it features a four-membered cyclobutane ring substituted with a hydroxymethyl group (-CH₂OH) and an acetate ester (-OAc) at adjacent positions in the (1R,2R) relative configuration. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, with commercial availability noted in quantities ranging from 100 mg to 1 g for research purposes .
Properties
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCYJQQTKKLOY-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclobutyl ring, which can be achieved through cyclization reactions involving suitable precursors.
Esterification: The final step involves the esterification of the hydroxymethyl group with acetic acid or its derivatives to form the methyl acetate ester. This reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of cyclobutyl carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutyl carboxylic acids.
Reduction: Cyclobutyl alcohols.
Substitution: Cyclobutyl derivatives with various functional groups.
Scientific Research Applications
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl ring provides a rigid framework that can affect the compound’s binding to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Analogs
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate (CAS: Not specified) is a cyclopropane analog with a similar ester-acetylated hydroxymethyl motif. Key differences include:
- Ring Strain : Cyclopropane’s 60° bond angles confer higher ring strain compared to cyclobutane (88°), influencing reactivity and stability .
- Molecular Weight : Reduced molecular weight (estimated ~144 g/mol) due to the smaller ring.
It serves as an intermediate for Lemborexant, a dual orexin receptor antagonist used in insomnia treatment .
| Parameter | [(1R,2R)-rel-Target Compound] | {1-[(Acetyloxy)methyl]cyclopropyl}methyl Acetate | [(1R,2S)-Fluorophenyl Cyclopropane] |
|---|---|---|---|
| Molecular Weight (g/mol) | 158.19 | ~144 | 238.25 |
| Ring Size | Cyclobutane | Cyclopropane | Cyclopropane |
| Key Substituents | -CH₂OH, -OAc | -OAc | -C₆H₄F, -CH₂OH, -OAc |
| Bioactivity | Intermediate | Unknown | Lemborexant precursor |
Cyclobutane Derivatives
4-[(1R,2R)-3,3-Dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enyl acetate (CAS: Not specified) features a dimethylcyclobutane core with a ketone-bearing side chain. Unlike the target compound, this derivative includes a conjugated enol acetate system, which may enhance electrophilic reactivity. It is hypothesized to serve as a precursor in terpene-inspired syntheses .
Cyclitol Derivatives
Cyclitol analogs such as rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol (CAS: Not specified) exhibit multiple hydroxyl and acetylated groups. These compounds often display:
- Hydrophilicity : Higher solubility in polar solvents due to polyol motifs.
- Biological Relevance : Cyclitols are explored for glycosidase inhibition and antiviral activity, contrasting with the simpler functionalization of the target compound .
Bicyclic Esters
(1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate (CAS: 5888-33-5) incorporates a norbornane framework. The rigid bicyclic structure and acrylate ester enhance polymerizability, making it suitable for materials science applications rather than pharmaceutical use .
Biological Activity
[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyclobutyl ring and hydroxymethyl group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- CAS Number : 2126143-01-7
- IUPAC Name : ((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl acetate
The biological activity of this compound is primarily attributed to its structural components:
- Hydroxymethyl Group : This group can engage in hydrogen bonding and other polar interactions, enhancing the compound's reactivity with biological targets.
- Cyclobutyl Ring : The rigidity of the cyclobutyl structure may influence the compound's spatial orientation when binding to target proteins or enzymes.
Antimicrobial Activity
Studies have indicated that derivatives of cyclobutane compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully elucidated but suggests potential applications in treating infections.
Anti-inflammatory Properties
Research has demonstrated that compounds with hydroxymethyl functionalities can modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-α, which is critical in neuroinflammatory diseases .
Cancer Research
The compound's structural characteristics make it a candidate for further investigation in cancer therapeutics. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in tumor cells.
Case Studies
- In Vitro Studies on Cytotoxicity
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
- Anti-inflammatory Effects
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions followed by esterification processes. Its derivatives are also being explored for enhanced biological activities:
| Derivative | Biological Activity |
|---|---|
| Cyclobutyl carboxylic acid | Antimicrobial |
| Cyclobutyl alcohol | Anti-inflammatory |
| Hydroxymethyl cyclobutane analog | Cytotoxic against cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
